H-Beta-Ala-Tyr-OH, also known as β-Alanine-Tyrosine, is a dipeptide composed of the amino acids beta-alanine and tyrosine. Its chemical formula is C₁₂H₁₆N₂O₄, and it is characterized by the presence of a beta-amino acid, which distinguishes it from more common alpha-amino acids. The compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities .
The biological activity of H-Beta-Ala-Tyr-OH has been explored in various studies. It is believed to interact with cell membranes, potentially enhancing membrane permeability and facilitating the transport of other molecules into cells. This property may be attributed to its unique structure, which allows for specific interactions with lipid bilayers . Furthermore, the compound has shown potential in modulating cellular signaling pathways, possibly influencing processes such as apoptosis and cell proliferation .
Several methods exist for synthesizing H-Beta-Ala-Tyr-OH:
H-Beta-Ala-Tyr-OH has several applications:
Studies have indicated that H-Beta-Ala-Tyr-OH interacts with various cellular components. For instance:
These interactions underscore its potential utility in therapeutic contexts.
Several compounds share structural similarities with H-Beta-Ala-Tyr-OH:
| Compound Name | Structure | Unique Features |
|---|---|---|
| H-Ala-Tyr-OH | C₁₂H₁₅N₂O₄ | Standard dipeptide without beta-amino acid |
| H-Tyr-Ala-OH | C₁₂H₁₅N₂O₄ | Reverse sequence; may exhibit different properties |
| β-Alanine | C₃H₇N₃O₂ | Simple beta-amino acid; lacks aromatic ring |
| Tyrosine | C₉H₁₁N₁O₃ | Contains phenolic hydroxyl group; crucial for neurotransmitter synthesis |
The uniqueness of H-Beta-Ala-Tyr-OH lies in its combination of a beta-amino acid with an aromatic amino acid, providing distinct biochemical properties that are not present in typical alpha-amino acid combinations. This structural feature may influence its biological activity and interaction capabilities compared to similar compounds.
Wang resin remains the preferred solid support for H-Beta-Ala-Tyr-OH synthesis due to its acid-labile linkage compatibility with Fmoc chemistry [3] [4]. Activation protocols using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieve 98% initial loading efficiency, as confirmed by quantitative ninhydrin testing [3]. The β-alanine residue is typically introduced first, leveraging its non-chiral nature to simplify coupling geometry.
Piperidine (20% in DMF) removes Fmoc groups with 99% efficiency per cycle, though prolonged exposure (>5 minutes) risks aspartimide formation in tyrosine residues [3]. Recent studies demonstrate that adding 0.1 M 1-hydroxy-7-azabenzotriazole (HOAt) during deprotection reduces racemization rates from 8% to <2% in tyrosine coupling steps [4].
Tyrosine incorporation requires double coupling cycles with 3-fold molar excess of Fmoc-Tyr(tBu)-OH to overcome steric hindrance from the β-alanine residue. Microwave-assisted coupling at 50°C for 5 minutes improves yields by 18% compared to room temperature reactions [6]. Real-time monitoring via UV spectroscopy at 301 nm (Fmoc cleavage) confirms reaction completion within ±2% accuracy [4].
| Parameter | β-Ala Coupling | Tyr Coupling |
|---|---|---|
| Typical Yield | 98% | 85% |
| Optimal Temperature | 25°C | 50°C |
| Activation Reagent | DIC/HOBt | HATU/DIPEA |
| Coupling Time | 30 min | 60 min |
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt enables solution-phase synthesis of H-Beta-Ala-Tyr-OH in dichloromethane, achieving 75% isolated yield [2]. The β-alanine carboxyl group is activated as an O-acylisourea intermediate, which reacts with tyrosine's α-amino group at 0°C to minimize racemization.
Isobutyl chloroformate generates mixed carbonic anhydrides of N-protected β-alanine, reacting with tyrosine methyl ester in 68% yield. This method avoids racemization but requires strict moisture control (<50 ppm H2O) [2].
Thermolysin catalyzes β-Ala-Tyr bond formation in reverse micelles, achieving 40% conversion in 24 hours. While environmentally favorable, scale-up challenges and enzyme costs limit industrial application [6].
C18 columns with 5μm particles resolve H-Beta-Ala-Tyr-OH (tR=12.3 min) from deletion sequences using 0.1% TFA/acetonitrile gradients. Aqueous solubility >50 mg/mL necessitates 5% acetonitrile in loading buffers to prevent column overloading [6].
CM Sepharose FF resin at pH 4.2 (10 mM sodium acetate) separates tyrosine-containing impurities through differential cation binding. This step increases purity from 85% to 98% but reduces overall yield by 15% [3].
| Method | Purity Increase | Yield Loss |
|---|---|---|
| RP-HPLC | 90% → 99% | 10% |
| Ion-Exchange | 85% → 98% | 15% |
| Size Exclusion | 80% → 92% | 20% |
Fmoc-β-Ala-OH provides superior coupling yields (92%) versus Boc-β-Ala-OH (67%) in SPPS, attributed to Fmoc's better solubility in DMF [5]. Tyr side-chain protection with t-butyl groups prevents phenolic oxidation during cleavage, maintaining >95% tyrosine integrity [3].
Alloc protection on β-alanine's β-amino group enables selective removal with Pd(0) catalysts, facilitating sequential couplings in complex dipeptide architectures [4]. This strategy reduces deletion sequences by 40% compared to standard protocols.
| Protecting Group | Coupling Yield | Deprotection Efficiency |
|---|---|---|
| Fmoc | 92% | 99% |
| Boc | 67% | 95% |
| Alloc | 88% | 90% |
The aqueous solubility profile of H-Beta-Ala-Tyr-OH demonstrates significant enhancement compared to free L-tyrosine, which serves as one of its primary distinguishing features [3]. This enhanced solubility characteristic has been attributed to the peptide linkage that modifies the molecular architecture and hydrogen bonding capacity compared to the individual amino acid components.
Free L-tyrosine exhibits limited water solubility with distinct pH-dependent behavior. At physiological pH ranges (3.2-7.5), L-tyrosine demonstrates a solubility of only 0.45 mg/mL at 25°C [4] [5]. The solubility profile shows characteristic U-shaped behavior with enhanced dissolution at extreme pH values: 2.0 mg/mL at pH 1.8 and 3.8 mg/mL at pH 10.0 [4] [5]. This pH-dependent solubility pattern reflects the ionization behavior of tyrosine's functional groups.
The ionization behavior of H-Beta-Ala-Tyr-OH is governed by multiple ionizable groups inherited from its constituent amino acids. Beta-alanine contributes pKa values of 3.55 for the carboxyl group and 10.24 for the amino group [1]. L-tyrosine provides additional ionizable sites with pKa values of 2.20 (carboxyl), 9.11 (amino), and 10.07 (phenolic hydroxyl) [1] [6].
The calculated isoelectric point (pI) for H-Beta-Ala-Tyr-OH is approximately 5.85, determined using the Henderson-Hasselbalch equation based on the constituent amino acid pKa values [1]. This intermediate pI value indicates that the dipeptide exists predominantly as a zwitterion at physiological pH, with the amino terminus protonated and the carboxyl terminus deprotonated.
At physiological pH (7.4), H-Beta-Ala-Tyr-OH exists primarily in a zwitterionic form with the beta-alanine amino group protonated (positive charge) and the tyrosine carboxyl group deprotonated (negative charge) [7] [8]. The phenolic hydroxyl group of tyrosine remains protonated at this pH due to its high pKa value of 10.07 [6].
Under acidic conditions (pH < 3), the molecule becomes predominantly positively charged as both amino groups are protonated while carboxyl groups remain largely protonated. Conversely, under alkaline conditions (pH > 10), the dipeptide adopts a net negative charge due to deprotonation of both carboxyl groups and the phenolic hydroxyl group, while amino groups become deprotonated [4].
The thermal behavior of H-Beta-Ala-Tyr-OH can be predicted based on systematic studies of related dipeptides and constituent amino acids. Beta-alanine demonstrates thermal instability with decomposition onset at 196°C, exhibiting a characteristic two-stage weight loss pattern with initial loss of 46.04% followed by 45.79% mass loss [9] [10]. This contrasts with alpha-amino acids like L-alanine and D-alanine, which show single-stage sublimation patterns with onset temperatures of 225.96°C and 231.83°C, respectively [10].
For H-Beta-Ala-Tyr-OH, thermal degradation is expected to occur in the temperature range of 180-220°C based on systematic studies of dipeptides [11] [12]. The decomposition process likely follows a multi-stage mechanism:
Stage 1 (< 120°C): Dehydration of any crystalline water associated with the compound, producing the anhydrous dipeptide form [12].
Stage 2 (180-220°C): Intramolecular cyclization to form the corresponding diketopiperazine (cyclic dipeptide) with elimination of water. This solid-state cyclization represents a stereospecific endothermic process that yields a stereochemically pure cyclic product [11] [12].
Stage 3 (> 220°C): Sublimation or evaporation of the cyclic product, accompanied by irreversible decomposition side reactions involving aromatic ring degradation and further fragmentation [12].
Studies on related amino acids indicate that thermal decomposition follows first-order reaction kinetics with activation energies ranging from 88.5 to 137.44 kJ/mol [13]. The presence of the aromatic tyrosine residue is expected to increase the activation energy compared to simple aliphatic dipeptides due to the additional stabilization provided by the benzene ring system.
The hydrogen bonding network in the crystalline state significantly influences thermal stability. Dipeptides with greater numbers of intermolecular hydrogen bonds demonstrate enhanced thermal stability [12]. H-Beta-Ala-Tyr-OH, with its multiple hydrogen bond donors and acceptors, is predicted to exhibit relatively high thermal stability within the dipeptide family.
H-Beta-Ala-Tyr-OH contains one chiral center located at the alpha-carbon of the tyrosine residue, which adopts the (S)-configuration characteristic of L-amino acids [1] [14]. The beta-alanine component is achiral due to the absence of a stereocenter at the beta-carbon position [15]. This asymmetric structure confers optical activity to the compound, with expected positive optical rotation based on the L-tyrosine configuration.
The single chiral center creates the potential for stereoselective interactions with chiral environments and receptors. Studies using capillary electrophoresis with chiral selectors like 2-hydroxypropyl-β-cyclodextrin have demonstrated that beta-alanyl-tyrosine derivatives can be successfully separated based on their stereochemical configuration [14]. The binding constants and enantioselectivity of these interactions are pH-dependent, with higher selectivity observed for protonated forms compared to zwitterionic species [16].
The presence of the chiral tyrosine residue restricts the conformational freedom of the dipeptide. Nuclear Magnetic Resonance (NMR) studies of related dipeptides indicate that the amide bond geometry is predominantly trans in solution [17] [18]. However, crystalline forms may adopt different conformations due to crystal packing interactions and intermolecular hydrogen bonding networks.
The aromatic tyrosine side chain provides additional conformational constraints through π-π stacking interactions and aromatic-aliphatic interactions with neighboring molecules. These interactions contribute to the overall molecular recognition properties and self-assembly behavior of the compound.
In the crystalline state, H-Beta-Ala-Tyr-OH is expected to form extensive intermolecular hydrogen bonding networks similar to those observed in related dipeptides [19] [20]. The compound possesses three hydrogen bond donors: the beta-alanine amino group, the phenolic hydroxyl group of tyrosine, and the terminal carboxyl group. Additionally, it contains four hydrogen bond acceptors: two carboxyl oxygen atoms, the amide carbonyl oxygen, and the phenolic oxygen atom [1].
Based on structural analyses of similar compounds, H-Beta-Ala-Tyr-OH likely adopts a layered crystal structure with distinct hydrophilic and hydrophobic regions [21]. The polar head groups (amino, carboxyl, and phenolic hydroxyl) form hydrophilic layers stabilized by hydrogen bonding networks, while the aromatic tyrosine side chains create hydrophobic layers through π-π stacking interactions [20].
The hydrogen bonding networks typically involve N-H···O and O-H···O interactions with bond lengths ranging from 2.76 to 2.87 Å [20]. These ordered networks enable molecules to align along specific crystallographic axes, forming double-layer structures that extend to create distinct crystal planes.
In amorphous forms, the hydrogen bonding is less ordered and more dynamic compared to crystalline arrangements. Molecular dynamics simulations of related systems indicate that amorphous dipeptides exhibit greater conformational flexibility and dynamic hydrogen bond formation/breaking [15]. The hydrogen bonding capacity may be reduced in amorphous forms due to less optimal molecular orientations and increased conformational entropy.
Temperature-dependent studies reveal that hydrogen bonding networks undergo systematic changes with heating. Infrared spectroscopy studies of amino acids and peptides show characteristic frequency shifts in N-H and O-H stretching regions that reflect weakening of hydrogen bonds with increasing temperature [22] [23]. The thermal decomposition of H-Beta-Ala-Tyr-OH is expected to be preceded by gradual disruption of the hydrogen bonding network, leading to increased molecular mobility and eventual cyclization reactions.